molecular formula C26H24N2O5S2 B11686716 Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate

Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11686716
M. Wt: 508.6 g/mol
InChI Key: XUFHJSVKFOGAOJ-UHFFFAOYSA-N
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Description

ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the benzenesulfonamide group. The thiophene ring is then constructed, and the final step involves the esterification to form the ethyl carboxylate group. Each step requires specific reagents and conditions, such as:

    Naphthalene Derivative Preparation: This step may involve Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.

    Benzenesulfonamide Introduction: This can be achieved through sulfonation followed by amination.

    Thiophene Ring Construction: This step might involve a cyclization reaction using sulfur-containing reagents.

    Esterification: The final step involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in organic electronics and photonics.

    Biological Studies: Investigated for its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H24N2O5S2

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl 2-[[3-(benzenesulfonamido)naphthalene-2-carbonyl]amino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C26H24N2O5S2/c1-3-19-16-22(26(30)33-4-2)25(34-19)27-24(29)21-14-17-10-8-9-11-18(17)15-23(21)28-35(31,32)20-12-6-5-7-13-20/h5-16,28H,3-4H2,1-2H3,(H,27,29)

InChI Key

XUFHJSVKFOGAOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2NS(=O)(=O)C4=CC=CC=C4)C(=O)OCC

Origin of Product

United States

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